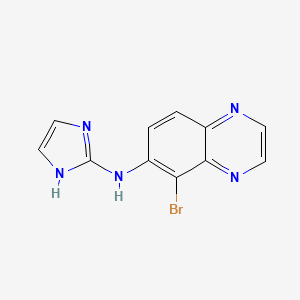
Fesoterodine Related Impurity 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
An impurity of Fesoterodine Fumarate. Fesoterodine Fumarate is an antimuscarinic agent and is rapidly de-esterified to its active metabolite 12-hydroxymethyl tolterodine that is a muscarinic receptor antagonist.
Aplicaciones Científicas De Investigación
Analytical Method Development
- Stability-Indicating RP-HPLC Method : A study by Kumar, Sangeetha, and Kalyanraman (2020) developed a stability-indicating HPLC method for quantifying degradation products and impurities in fesoterodine fumarate extended-release tablets. The method successfully identified an unknown impurity, which was isolated and structurally elucidated using mass and NMR spectroscopy (Kumar, Sangeetha, & Kalyanraman, 2020).
Electrochemical Behavior and Oxidation Products
- Electrochemical Oxidation Study : Kučerová et al. (2015) investigated the electrochemical behavior of fesoterodine and identified its oxidation products using liquid chromatography and mass spectrometry. This study contributes to understanding the electrochemical properties and potential degradation pathways of fesoterodine (Kučerová et al., 2015).
Photodegradation and Stability Studies
- Photochemistry and Photodegradation Products : Sangoi et al. (2013) focused on the photodegradation of fesoterodine, its kinetics, and identification of photodegradation products. This research aids in understanding how fesoterodine behaves under various light conditions, which is crucial for its stability and storage (Sangoi et al., 2013).
Electrolysis and Electrochemical Methods in Pharmaceutical Analysis
- Comparison of Static and Dynamic Electrochemical Oxidation : Bartosińska et al. (2021) evaluated the electrochemical conversion of fesoterodine to its oxidation products using different modes of electrolysis. This study offers insights into the optimization of electrochemical methods for stress degradation studies in the pharmaceutical industry (Bartosińska et al., 2021).
Stability-Indicating Capillary Zone Electrophoresis Method
- Capillary Zone Electrophoresis for Fesoterodine Analysis : Sangoi et al. (2013) developed a capillary zone electrophoresis method for analyzing fesoterodine in tablet formulations, demonstrating its applicability in quality control. This method enhances the precision and accuracy in detecting fesoterodine and its impurities in pharmaceutical products (Sangoi et al., 2013).
Propiedades
Número CAS |
1428856-46-5 |
|---|---|
Fórmula molecular |
C48H66N2O4 |
Peso molecular |
735.07 |
Apariencia |
Solid powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
Fesoterodine Diol Dimer Monoester; 2-Methyl-propanoic acid 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-[[[3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxyphenyl] methoxy]methyl]phenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)


![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)
![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)



![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)



